Ethyl 2-bromo-2-(pyridin-4-yl)propanoate
Description
Ethyl 2-bromo-2-(pyridin-4-yl)propanoate is a brominated ester derivative featuring a pyridine ring at the α-position of the propanoate backbone. This compound is structurally characterized by its ethyl ester group, a bromine substituent, and a pyridin-4-yl moiety, which collectively influence its reactivity and applications. Its synthesis typically involves alkylation or halogenation reactions, as seen in analogous brominated esters . The bromine atom enhances electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions or nucleophilic substitutions.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9(13)10(2,11)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
XMQGNMSSFGYXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared with esters sharing functional or structural similarities, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Influence on Reactivity: Bromine in the target compound enhances electrophilicity, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig reactions. This contrasts with non-halogenated esters (e.g., ethyl hexanoate), which lack such reactivity . The pyridine ring introduces aromaticity and polarity, improving solubility in polar solvents compared to purely aliphatic esters like ethyl 2-methylpropanoate .
Applications: Flavor Compounds: Esters like ethyl hexanoate and ethyl 2-methylpropanoate are critical in food flavoring due to low odor thresholds and fruity aromas . Synthetic Intermediates: Brominated esters (e.g., the target compound and its phenoxy/chloro analogs) are tailored for drug discovery. For example, ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate is a precursor in herbicide synthesis .
Physicochemical Properties
The bromine and pyridine substituents significantly alter physicochemical behavior:
- Boiling Point : Bromine increases molecular weight and boiling point compared to methyl-substituted esters.
- Solubility: The pyridine ring enhances solubility in polar solvents (e.g., DMF, THF) relative to aliphatic esters, which are more soluble in non-polar solvents .
Pharmaceutical Relevance
The target compound’s bromine and pyridine groups make it a candidate for:
Contrast with Flavor Compounds
While ethyl hexanoate and ethyl 2-methylpropanoate dominate fruit aromas (e.g., pineapple, strawberry) , brominated esters are absent in natural flavor profiles due to synthetic origins and higher reactivity.
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